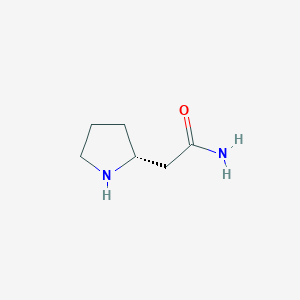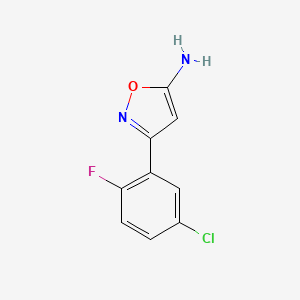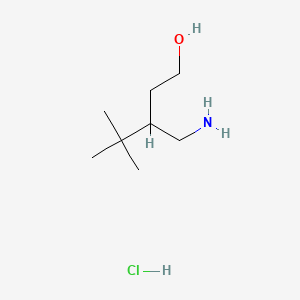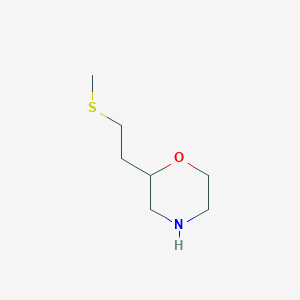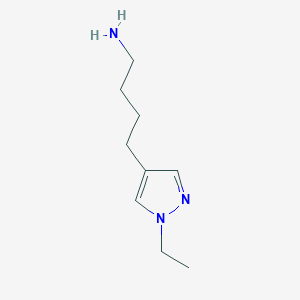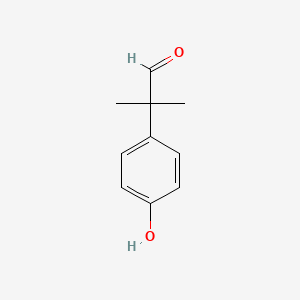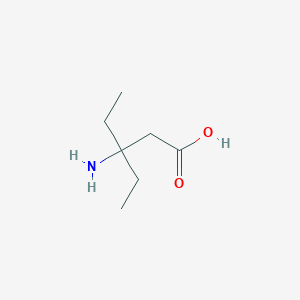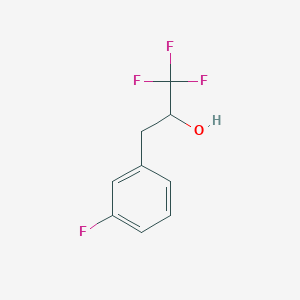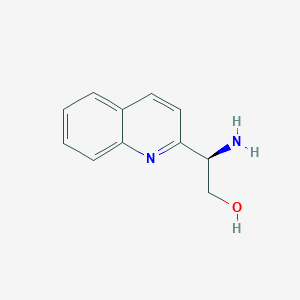
(R)-2-Amino-2-(quinolin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol is a chiral compound that features both an amino group and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the quinoline ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates various biochemical pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-aminoquinoline: A simpler analog lacking the ethan-1-ol moiety.
Quinoline-2-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an amino group.
Uniqueness
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a quinoline moiety, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m0/s1 |
InChI-Schlüssel |
ZIXRQQSMRXAUAN-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[C@H](CO)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




